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molecular formula C10H8ClNO4 B8280164 2-Chloro-5-nitro-alpha-methylcinnamic acid

2-Chloro-5-nitro-alpha-methylcinnamic acid

Cat. No. B8280164
M. Wt: 241.63 g/mol
InChI Key: AUVDSSIHYHNKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05062884

Procedure details

371 g (2 moles) of 2-chloro-5-nitrobenzaldehyde were mixed with 192 g (2 moles) of sodium propionate and 780 g (6 moles) of propionic anhydride. The stirred mixture was then heated for 6 hours at 140°-160° C., solid material going into solution. The solution was then left to cool to 90° C., 200 ml of ice water were added and the precipitated solid was isolated by filtration under suction, washed with water and recrystallized from acetone to give 318 g (66% of theory) of product of melting point 228°-230° C.
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
780 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[C:13]([O-:17])(=[O:16])[CH2:14][CH3:15].[Na+].C(OC(=O)CC)(=O)CC>>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[C:14]([CH3:15])[C:13]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
371 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
192 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
780 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was then heated for 6 hours at 140°-160° C.
Duration
6 h
WAIT
Type
WAIT
Details
The solution was then left
CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to give 318 g (66% of theory) of product of melting point 228°-230° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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